molecular formula C13H18N2O3 B2360454 Tert-butyl 3-(acetylamino)phenylcarbamate CAS No. 925563-94-6

Tert-butyl 3-(acetylamino)phenylcarbamate

Cat. No.: B2360454
CAS No.: 925563-94-6
M. Wt: 250.298
InChI Key: GKEZNQDQRZAFBC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(acetylamino)phenylcarbamate is a synthetic organic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features both a tert-butyloxycarbonyl (Boc) protected aniline and a separate acetamido group on an aromatic ring, making it a versatile building block for the construction of more complex molecules. Its primary research application lies in its use as a key precursor in the synthesis of potential pharmacologically active compounds. The Boc protecting group can be readily removed under mild acidic conditions to reveal a free amine, allowing for further functionalization and diversification of the molecular scaffold. Similarly, the acetamido group can contribute to the molecule's hydrogen-bonding capacity and overall polarity, influencing the pharmacokinetic properties of resulting candidates. Researchers utilize this compound in the exploration of new therapeutic agents, particularly where an aniline derivative is required as a core structural element. As with all such intermediates, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper laboratory safety protocols should be followed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-acetamidophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(16)14-10-6-5-7-11(8-10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEZNQDQRZAFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of Tert Butyl 3 Acetylamino Phenylcarbamate

The synthesis of tert-butyl 3-(acetylamino)phenylcarbamate can be achieved through a multi-step process starting from 3-nitroaniline. The general synthetic scheme involves the protection of the amino group, followed by reduction of the nitro group, and subsequent acetylation.

A plausible synthetic route is as follows:

Protection of the amino group: 3-Nitroaniline is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or in a biphasic system to yield tert-butyl (3-nitrophenyl)carbamate.

Reduction of the nitro group: The nitro group of tert-butyl (3-nitrophenyl)carbamate is then reduced to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using a metal catalyst with a hydrogen donor like hydrazine (B178648) hydrate. nih.gov This step yields tert-butyl (3-aminophenyl)carbamate.

Acetylation of the newly formed amino group: The final step is the acetylation of the amino group of tert-butyl (3-aminophenyl)carbamate. This is typically done using acetyl chloride or acetic anhydride (B1165640) in the presence of a base to give the final product, this compound.

The characterization of the final compound would involve standard spectroscopic techniques:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two NH protons (one from the carbamate (B1207046) and one from the amide), the methyl protons of the acetyl group, and the nine equivalent protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the carbamate and amide groups, the aromatic carbons, the methyl carbon of the acetyl group, and the quaternary and methyl carbons of the tert-butyl group.

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide and carbamate groups, C=O stretching of both functional groups, and aromatic C-H and C=C stretching.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Physicochemical Properties of Tert Butyl 3 Acetylamino Phenylcarbamate

The physicochemical properties of tert-butyl 3-(acetylamino)phenylcarbamate are predicted based on its chemical structure.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₃
Molecular Weight 250.29 g/mol
Appearance Expected to be a white to off-white solid
Melting Point Not available, but expected to be a solid at room temperature
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol, and sparingly soluble in water.
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Chemical Reactivity and Synthetic Applications

The chemical reactivity of tert-butyl 3-(acetylamino)phenylcarbamate is primarily dictated by the two functional groups present: the N-Boc protected amine and the acetamido group.

Deprotection of the Boc Group: The most common reaction of this compound would be the removal of the Boc protecting group under acidic conditions to yield 3-aminoacetanilide. This reaction is highly useful as it unmasks a primary amine that can then be used for further synthetic transformations, such as amide bond formation, alkylation, or diazotization reactions.

Reactions of the Acetamido Group: The acetamido group is relatively stable. However, the amide bond can be hydrolyzed under strong acidic or basic conditions, which would lead to the formation of tert-butyl (3-aminophenyl)carbamate.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions. The directing effects of the N-Boc carbamate (B1207046) and the acetamido group would influence the position of substitution. Both are ortho-, para-directing groups, which would direct incoming electrophiles to the positions ortho and para to them.

The primary synthetic application of this compound is as a protected form of 3-aminoacetanilide. This allows for chemical modifications at other parts of the molecule without affecting the amino group. After the desired transformations are complete, the Boc group can be easily removed to reveal the free amine.

Industrial and Research Applications

While specific industrial applications for tert-butyl 3-(acetylamino)phenylcarbamate are not widely documented, its structure suggests potential utility in several areas of research and development.

Medicinal Chemistry: As a bifunctional molecule, it can serve as a valuable building block in the synthesis of more complex pharmaceutical compounds. dntb.gov.ua The presence of two modifiable nitrogen atoms allows for the construction of diverse molecular scaffolds. Carbamate-containing compounds are known to have a wide range of biological activities, and this compound could be a precursor to new therapeutic agents. nih.govnih.gov

Materials Science: Arylamide and carbamate-containing monomers can be used in the synthesis of novel polymers with specific properties. The functional groups in this compound could be incorporated into polymer backbones or as side chains to influence properties such as thermal stability, solubility, and hydrogen bonding capabilities.

Organic Synthesis: In a research setting, this compound is a useful intermediate for the synthesis of various substituted anilines and other fine chemicals. Its stability and predictable reactivity make it a reliable component in multi-step synthetic sequences.

Structure Reactivity Relationship Studies of Tert Butyl 3 Acetylamino Phenylcarbamate Derivatives in Chemical Synthesis

Impact of Substituent Electronic Effects on Reactivity

The rate and orientation of electrophilic aromatic substitution are largely governed by the ability of substituents to donate or withdraw electron density from the aromatic ring. Both the acetylamino (-NHCOCH₃) and the tert-butoxycarbonylamino (-NHCOOtBu) groups on tert-butyl 3-(acetylamino)phenylcarbamate are classified as activating, ortho,para-directing groups. libretexts.orgbyjus.com

The nitrogen atom in each group possesses a lone pair of electrons that can be donated to the aromatic π-system through resonance. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene (B151609). scispace.com However, the activating effect of these groups is attenuated compared to a simple amino (-NH₂) group. libretexts.org The adjacent carbonyl group in both substituents pulls electron density away from the nitrogen atom via resonance, which in turn reduces the extent to which the lone pair can be delocalized into the phenyl ring. libretexts.org

The electronic effects of these substituents can be summarized by considering both resonance and inductive effects:

Resonance Effect: Both groups exhibit a positive resonance effect (+R), donating electron density to the ring and stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.

Inductive Effect: Due to the electronegativity of the nitrogen and oxygen atoms, both groups exert an electron-withdrawing inductive effect (-I).

Substituent GroupElectronic Effect TypeInfluence on Aromatic RingDirecting Effect
Acetylamino (-NHCOCH₃)ActivatingDonates electron density via resonance (+R), withdraws via induction (-I). Overall activating.Ortho, Para
Tert-butoxycarbonylamino (-NHCOOtBu)ActivatingDonates electron density via resonance (+R), withdraws via induction (-I). Overall activating.Ortho, Para

Influence of Steric Hindrance on Reaction Pathways

Steric hindrance plays a critical role in determining the regioselectivity of reactions involving bulky substituents. The tert-butoxycarbonyl (Boc) group is notably bulky due to the presence of the tert-butyl moiety. This steric bulk can significantly impede the approach of an electrophile to the positions immediately adjacent (ortho) to the carbamate (B1207046) group.

In this compound, the most sterically accessible positions for an incoming electrophile are C4 and C6, which are para to one group and ortho to the other. The C2 position, being ortho to both substituents, would experience significant steric hindrance from both the acetylamino group and, more substantially, the larger Boc-amino group. Attack at this position is therefore generally disfavored.

The acetylamino group is considerably less bulky than the Boc-amino group. Consequently, the steric hindrance it imposes on its ortho positions (C2 and C4) is less severe. The reaction pathway is thus a balance between electronic activation and steric accessibility. While electronics strongly activate C2, C4, and C6, steric factors will likely lead to a preference for substitution at C4 and C6 over the highly congested C2 position.

Position on Phenyl RingActivating Groups' InfluenceSteric Hindrance AssessmentPredicted Reactivity
C2Ortho to -NHAc, Ortho to -NHBocHigh (from both groups)Low
C4Ortho to -NHAc, Para to -NHBocModerate (from -NHAc)High
C5Meta to bothLowVery Low (electronically disfavored)
C6Para to -NHAc, Ortho to -NHBocHigh (from -NHBoc)Moderate to High (strong electronic activation may overcome some hindrance)

Positional Isomerism and its Chemical Consequences (e.g., ortho, meta, para variations)

The relative positioning of the acetylamino and Boc-amino groups significantly alters the molecule's reactivity and the expected products of further substitution.

Meta Isomer (The title compound): As discussed, the directing effects of the two ortho,para-directing groups are additive. They strongly activate positions 2, 4, and 6. Position 4 is para to the bulkier Boc-amino group and ortho to the acetylamino group, making it electronically very activated and sterically accessible. Position 6 is para to the acetylamino group and ortho to the bulky Boc-amino group; it is also highly activated but more sterically hindered. Position 2 is ortho to both groups and is the most sterically hindered and least likely to react.

Para Isomer (tert-butyl 4-(acetylamino)phenylcarbamate): Here, the substituents are at opposite ends of the ring. Their directing effects reinforce each other perfectly at the four remaining positions (2, 3, 5, and 6), all of which are ortho to one group and meta to the other. All four positions are electronically equivalent and highly activated. Steric hindrance from the Boc group would likely disfavor attack at the positions ortho to it (C3 and C5) compared to the positions ortho to the smaller acetylamino group (C2 and C6), leading to a mixture of products.

Conformational Effects on Reaction Selectivity

The reactivity of the phenyl ring is also influenced by the conformation of its substituents. Both the acetylamino and carbamate linkages contain amide bonds, which are known to have a significant rotational energy barrier due to the partial double bond character of the C-N bond. nih.govmdpi.com This restricted rotation can lead to the existence of stable conformers, or rotamers. nih.gov

The orientation of the carbonyl group and the nitrogen lone pair relative to the aromatic ring is critical. For maximal resonance donation, the nitrogen's p-orbital must be aligned with the π-system of the ring, which favors a planar conformation. However, steric clashes can force the amide groups to twist out of this plane. nih.gov

Twisting and Reactivity: Any deviation from planarity will reduce the overlap between the nitrogen lone pair and the aromatic π-system. This diminishes the resonance-based activation of the ring, making the compound less reactive towards electrophiles.

Conformational Shielding: Different rotamers can present different steric profiles. The orientation of the bulky tert-butyl group or the acetyl methyl group could selectively shield one of the ortho positions from attack, thereby influencing the regioselectivity of a reaction. Studies have shown that electronic effects of substituents can influence the kinetics of amide isomerization, even if they don't change the thermodynamic preference for a particular rotamer. nih.gov

Therefore, the observed reaction selectivity for derivatives of this compound may be a result of not just the static structure but also a dynamic equilibrium between different conformations, each with its own intrinsic reactivity and steric accessibility.

Quantitative Structure-Reactivity Relationships (QSRR) for Synthetic Optimization

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of compounds with their reactivity using mathematical models. nih.gov For synthetic optimization, a QSRR model could predict reaction outcomes (e.g., yield, selectivity) for a series of derivatives, guiding the choice of substrates and reaction conditions.

A classic example of a QSRR is the Hammett equation , which relates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives to the electronic properties of the substituent. sciepub.comresearchgate.net The equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent (a negative value indicates an electron-donating group, positive indicates electron-withdrawing).

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects.

Synthesize a library of derivatives with various substituents on the phenyl ring.

Measure the reaction rates or product yields for a specific transformation (e.g., nitration, halogenation) under consistent conditions.

Calculate a set of molecular descriptors for each derivative. These can include electronic descriptors (like Hammett constants, calculated atomic charges), steric descriptors (like van der Waals volume), and quantum chemical parameters (like HOMO/LUMO energies). acs.org

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model correlating the descriptors with the observed reactivity. mdpi.com

Such a model would be a powerful tool for optimizing the synthesis of novel derivatives, allowing for the in silico prediction of reactivity and reducing the need for extensive empirical experimentation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-(acetylamino)phenylcarbamate, and what reaction conditions optimize yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, reacting tert-butyl chloroformate with 3-(acetylamino)aniline in the presence of a base like triethylamine. Key conditions include maintaining mild temperatures (0–25°C) to preserve sensitive functional groups and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Yields >75% are achievable with stoichiometric control and inert atmospheres .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl, acetylamino groups).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z calculated for C₁₃H₁₈N₂O₃).
  • HPLC : Purity ≥95% is achievable using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • FT-IR : Identifies carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?

  • Methodology :

  • Assay Validation : Ensure consistent buffer pH, temperature, and substrate concentrations across studies. For example, variations in kinase assay pH (7.4 vs. 6.8) may invert inhibitory effects.
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography verifies if racemization during synthesis alters activity.
  • Dose-Response Curves : Use IC₅₀/EC₅₀ comparisons under standardized conditions to clarify potency discrepancies .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Methodology :

  • Solvent Optimization : Replace dichloromethane with acetonitrile to improve solubility of intermediates.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis) .

Q. How does the tert-butyl group influence stability and reactivity in downstream reactions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Assess thermal stability; tert-butyl groups typically degrade above 200°C.
  • Hydrolysis Studies : Monitor carbamate cleavage rates under acidic (HCl/THF) vs. basic (NaOH/MeOH) conditions via LC-MS.
  • Computational Modeling : DFT calculations predict steric effects on nucleophilic attack at the carbamate carbonyl .

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